
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
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Overview
Description
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 3-position and a cyclopropyl group at the 5-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar thiadiazole structure have been found to interact with various biological targets . For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways . For example, some indole derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been shown to have a range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, have the ability to cross cellular membranes and interact strongly with biological targets . This allows them to exert a broad spectrum of biological activities .
Cellular Effects
It is known that thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form the intermediate, which is then treated with bromine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-amino-5-cyclopropyl-1,2,4-thiadiazole derivative .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that it can effectively inhibit pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been studied for its anticancer potential. A derivative was tested in clinical trials for breast cancer treatment, showing promising results in reducing tumor size . The mechanism involves the compound's ability to interact with specific enzymes or receptors that are critical for cancer cell proliferation.
Mechanism of Action
The biological activity of this compound is attributed to its ability to inhibit enzymes involved in disease processes. The bromine atom enhances reactivity towards nucleophiles, allowing the compound to bind effectively to target proteins .
Agricultural Chemistry
This compound is being explored for its potential use in developing agrochemicals such as herbicides and fungicides. Its unique chemical properties allow it to be an effective agent in controlling various plant pathogens and pests .
Materials Science
In materials science, this compound is investigated for its role in synthesizing advanced materials. Its electronic properties make it a candidate for developing polymers and nanomaterials with specific functionalities .
Case Studies
Case Study on Antimicrobial Efficacy
In a comparative study against standard antibiotics, derivatives of this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than conventional treatments for resistant bacterial strains . This highlights the potential of this compound as a viable alternative in antibiotic therapy.
Case Study on Anticancer Activity
A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among patients with advanced breast cancer. The study emphasized the importance of further research into its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of a cyclopropyl group.
2-Bromo-5-cyclopropyl-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring configuration.
Uniqueness
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group can enhance its stability and interaction with biological targets compared to other thiadiazole derivatives .
Biological Activity
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The unique structural features of 1,2,4-thiadiazoles contribute to their ability to interact with biological targets, making them significant in drug development.
Chemical Structure and Properties
The compound's structure includes a bromine atom at the 3-position and a cyclopropyl group at the 5-position of the thiadiazole ring. This specific substitution pattern influences its reactivity and biological activity. Thiadiazole derivatives are characterized by their ability to cross cellular membranes and interact with various biomolecules, which is crucial for their pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A review of thiadiazole derivatives highlighted that many compounds within this class show potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.04 µM to 23.6 µM against breast cancer cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Bromo-5-cyclopropyl-TDZ | MDA-MB-231 (Breast) | 1.78 |
Thiadiazole Derivative A | CTC (Lung) | 0.913 |
Thiadiazole Derivative B | Pancreatic Cancer | 1.7 |
The mechanism of action often involves the induction of apoptosis in cancer cells without affecting normal cells significantly . This selectivity is crucial for reducing side effects in cancer therapies.
Antimicrobial Activity
Thiadiazoles have also been evaluated for their antimicrobial properties. Studies show that compounds like this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria . For example:
Table 2: Antimicrobial Efficacy of Thiadiazoles
Compound | Target Organism | Inhibition (%) |
---|---|---|
3-Bromo-5-cyclopropyl-TDZ | S. aureus | 80 |
Thiadiazole Derivative C | E. coli | 76 |
Thiadiazole Derivative D | C. albicans | 85 |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles has been documented in various studies. They exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are pivotal in inflammatory processes .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The thiadiazole ring facilitates binding to these targets, leading to modulation of biochemical pathways associated with cell proliferation and inflammation .
Case Studies
Several case studies have highlighted the efficacy of thiadiazoles in preclinical models:
- Anticancer Study : A study conducted on mice bearing tumor xenografts showed that administration of a thiadiazole derivative led to significant tumor reduction compared to controls.
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively inhibited bacterial growth in cultures resistant to standard antibiotics.
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKIHZJKVIGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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